
Myrsinoic acid C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myrsinoic acid C is a member of the class of chromanes that is 3,4-dihydro-2H-chromene substituted by a carboxy group at position 6, a hydroxy group at position 3, a methyl and a 4-methylpent-3-en-1-yl group at position 2 and a prenyl group at position 8 (the 2S,3S stereoisomer). Isolated from in Myrsine seguinii, it exhibits anti-inflammatory activity. It has a role as a metabolite, an anti-inflammatory agent and an EC 4.4.1.11 (methionine gamma-lyase) inhibitor. It is a member of chromanes, a monocarboxylic acid and a secondary alcohol.
Scientific Research Applications
Anti-inflammatory Properties
Myrsinoic acid C has been identified as a compound with notable anti-inflammatory properties. Hirota et al. (2002) discovered that it effectively suppressed TPA-induced edema in mouse ears, highlighting its potential in addressing inflammatory conditions (Hirota et al., 2002). Makabe et al. (2003) further supported this by isolating myrsinoic acid E from Myrsine seguinii, demonstrating its significant anti-inflammatory effects (Makabe et al., 2003). Moreover, studies on synthetic derivatives of myrsinoic acid F indicated these compounds as potential anti-inflammatory agents, with some showing more potency than common NSAIDs (Mikušek et al., 2018).
Antimicrobial and Antifungal Activities
Myrsinoic acid C and its derivatives have been investigated for antimicrobial properties. Burger et al. (2015) studied myrsinoic acid A from Myrsine coriacea and found that its semi-synthetic derivatives exhibited antimicrobial activity against a range of bacteria and fungi, although the original compound did not show significant activity. This suggests the potential of myrsinoic acid derivatives in combating microbial infections (Burger et al., 2015).
Inhibition of Methioninase and Hydrogen Sulfide Production
Research has identified myrsinoic acid C as an inhibitor of methioninase, an enzyme relevant in periodontal bacteria. Ito et al. (2008) demonstrated that myrsinoic acid B inhibited methioninase from Fusobacterium nucleatum, Porphyromonas gingivalis, and Treponema denticola, highlighting its potential in dental health applications (Ito et al., 2008). Additionally, myrsinoic acid B was found to inhibit the production of hydrogen sulfide, a major component of halitosis, by periodontal pathogens, indicating its potential use in oral health care (Ito et al., 2010).
Antinociceptive Properties
Myrsinoic acid C has shown potential in managing pain. Hess et al. (2010) identified myrsinoic acid B as having antinociceptive properties, suggesting its role in pain management. The mechanisms involved in its antinociception were linked to its interaction with several physiological pathways, including the serotonergic, cholinergic systems, and alpha-adrenoceptors (Hess et al., 2010).
properties
Product Name |
Myrsinoic acid C |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-2-methyl-8-(3-methylbut-2-enyl)-2-(4-methylpent-3-enyl)-3,4-dihydrochromene-6-carboxylic acid |
InChI |
InChI=1S/C22H30O4/c1-14(2)7-6-10-22(5)19(23)13-17-12-18(21(24)25)11-16(20(17)26-22)9-8-15(3)4/h7-8,11-12,19,23H,6,9-10,13H2,1-5H3,(H,24,25)/t19-,22-/m0/s1 |
InChI Key |
BZURYTKOXWYRAG-UGKGYDQZSA-N |
Isomeric SMILES |
CC(=CCC[C@]1([C@H](CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)O)C)C |
Canonical SMILES |
CC(=CCCC1(C(CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)O)C)C |
synonyms |
myrsinoic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



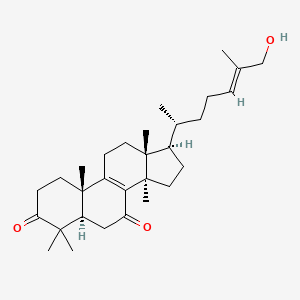
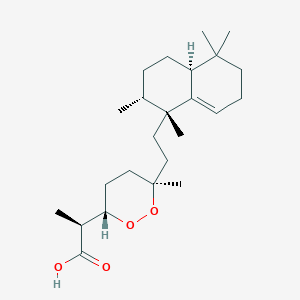
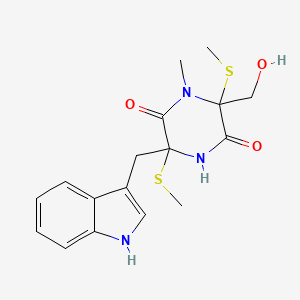
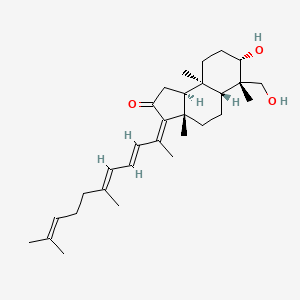
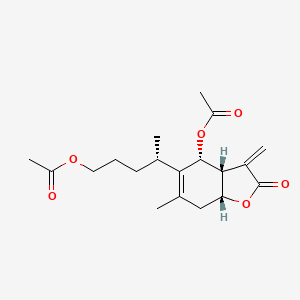
![(2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid](/img/structure/B1250857.png)
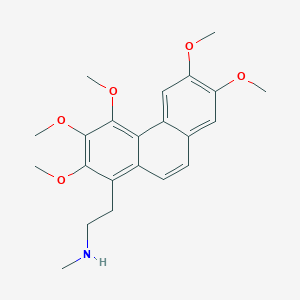
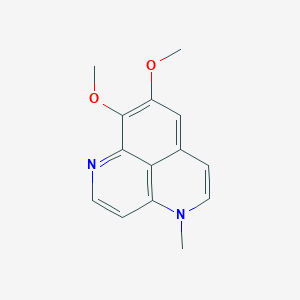

![6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1250861.png)

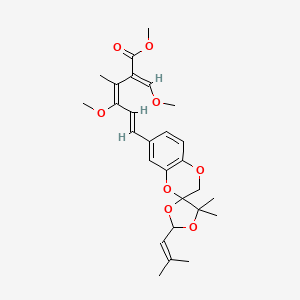
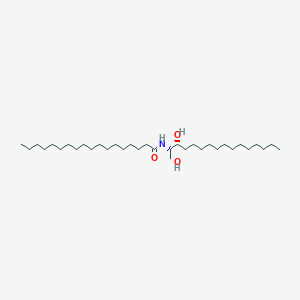
![2-[[(4S)-4-carboxy-4-[[4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid](/img/structure/B1250866.png)